molecular formula C22H22N4O4 B12413701 TrxR-IN-2

TrxR-IN-2

Cat. No.: B12413701
M. Wt: 406.4 g/mol
InChI Key: CRAYTIJKMJDEDI-WGDLNXRISA-N
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Description

TrxR-IN-2 is a synthetic compound known for its inhibitory effects on thioredoxin reductase (TrxR), an enzyme involved in the thioredoxin system This system plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TrxR-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

TrxR-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

TrxR-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

TrxR-IN-2 exerts its effects by inhibiting thioredoxin reductase, an enzyme that reduces oxidized thioredoxin using NADPH as a co-substrate. This inhibition disrupts the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells. The molecular targets and pathways involved include the thioredoxin system, redox signaling pathways, and apoptosis-related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TrxR-IN-2

This compound is unique due to its specific inhibitory effects on thioredoxin reductase and its potential applications in cancer therapy. Unlike other inhibitors, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(E)-3-[3,6-dimethyl-5-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]pyrazin-2-yl]prop-2-enoyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C22H22N4O4/c1-15-17(9-11-21(29)25-13-5-3-7-19(25)27)24-16(2)18(23-15)10-12-22(30)26-14-6-4-8-20(26)28/h3-4,7-12H,5-6,13-14H2,1-2H3/b11-9+,12-10+

InChI Key

CRAYTIJKMJDEDI-WGDLNXRISA-N

Isomeric SMILES

CC1=C(N=C(C(=N1)/C=C/C(=O)N2CCC=CC2=O)C)/C=C/C(=O)N3CCC=CC3=O

Canonical SMILES

CC1=C(N=C(C(=N1)C=CC(=O)N2CCC=CC2=O)C)C=CC(=O)N3CCC=CC3=O

Origin of Product

United States

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